molecular formula C2H4ClIO2 B8254744 ICl AcOH

ICl AcOH

Cat. No. B8254744
M. Wt: 222.41 g/mol
InChI Key: DQAXFLUHYIOXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ICl AcOH is a useful research compound. Its molecular formula is C2H4ClIO2 and its molecular weight is 222.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Small Molecules in Cancer Research

  • National Cancer Institute's Initiative for Chemical Genetics (ICG) : The ICG uses small molecules in cancer research, showing the interplay between synthetic chemistry and cancer biology. This initiative facilitates collaborations and provides access to screening, chemistry, and informatics capabilities. (Tolliday et al., 2006)

Soil Microbiological Attributes in Integrated Crop-Livestock Systems

  • Impact on Soil Microbiota : Integrated Crop-Livestock systems (iCLs) are shown to improve soil microbiota performance, enhancing environmental performance and system sustainability. (Sousa et al., 2020)

Machine Learning for Epigenetics

  • Advances in Machine Learning (ML) : ML, including Active Learning (ACL) and Imbalanced Class Learning (ICL), is used to predict genome-wide locations of critical epimutations. This has implications for medical applications, especially in understanding epigenetic processes. (Holder et al., 2017)

Renewable Energy Research and Applications

  • 5th IEEE International Conference on Renewable Energy Research and Applications (ICRERA 2016) : This conference highlighted advances in renewable energy research and applications, emphasizing the importance of sharing and discussing developments in this field. (Colak et al., 2018)

properties

InChI

InChI=1S/C2H4O2.ClI/c1-2(3)4;1-2/h1H3,(H,3,4);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAXFLUHYIOXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.ClI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.